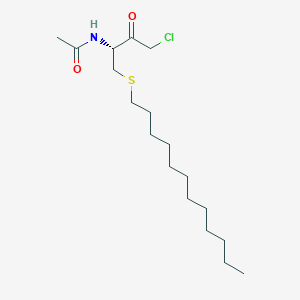

Acetyl-Cys(dodecyl) chloromethyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2R)-4-chloro-1-dodecylsulfanyl-3-oxobutan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34ClNO2S/c1-3-4-5-6-7-8-9-10-11-12-13-23-15-17(18(22)14-19)20-16(2)21/h17H,3-15H2,1-2H3,(H,20,21)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFZFJUPCKFQRI-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSCC(C(=O)CCl)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCSC[C@@H](C(=O)CCl)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432059 | |

| Record name | Acetyl-Cys(dodecyl) chloromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253589-60-5 | |

| Record name | Acetyl-Cys(dodecyl) chloromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Acetyl-Cys(dodecyl) chloromethyl ketone: A Potent Anti-Leukemic Agent

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-Cys(dodecyl) chloromethyl ketone is a synthetic, cell-permeable compound that has demonstrated significant cytotoxic activity against human leukemia cell lines. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, synthesis, and key biological data. It is intended to serve as a foundational resource for researchers in oncology, drug discovery, and chemical biology, offering detailed protocols and insights to facilitate further investigation into its therapeutic potential.

Introduction: The Emergence of a Targeted Cytotoxin

The landscape of cancer therapeutics is continually evolving, with a significant focus on developing targeted agents that can selectively eliminate malignant cells while minimizing off-target effects. Within this paradigm, irreversible inhibitors of cellular proteases have garnered considerable attention. This compound belongs to the class of chloromethyl ketones, which are known to act as irreversible inhibitors of cysteine and serine proteases. The unique structural features of this molecule—an N-acetylated cysteine backbone, a long dodecyl carbon chain, and a reactive chloromethyl ketone moiety—suggest a multi-faceted mechanism of action that combines targeted enzymatic inactivation with enhanced cellular uptake.

Initial studies have highlighted the potent anti-leukemic properties of this compound. This guide aims to consolidate the current knowledge of this compound, providing a detailed examination of its scientific underpinnings and practical applications in a research setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental settings.

| Property | Value | Source |

| Chemical Name | N-[(1R)-3-chloro-1-[(dodecylthio)methyl]-2-oxopropyl]-acetamide | N/A |

| Molecular Formula | C18H34ClNO2S | N/A |

| Molecular Weight | 363.99 g/mol | N/A |

| CAS Number | 253589-60-5 | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Limited solubility in aqueous buffers. | [1] |

| Storage | Store at -20°C. For long-term storage, it is recommended to keep the compound in a desiccated environment. Aqueous solutions are not recommended for storage for more than one day. | [1] |

Note: The dodecyl chain confers significant hydrophobicity to the molecule, impacting its solubility. It is crucial to prepare stock solutions in an appropriate organic solvent before further dilution into aqueous media for biological assays.

Mechanism of Action: Irreversible Protease Inhibition

The primary mechanism of action of this compound is predicated on the reactivity of its chloromethyl ketone group. This functional group acts as an electrophilic "warhead" that irreversibly alkylates the nucleophilic active site residues of specific proteases, primarily cysteine or histidine residues.[2]

This covalent modification leads to the permanent inactivation of the target enzyme, thereby disrupting downstream cellular processes that are dependent on its proteolytic activity. The specificity of the inhibitor is determined by the N-acetyl-cysteine and the S-dodecyl moieties, which influence the binding affinity of the compound to the active site pocket of the protease.

While the precise protease targets of this compound that mediate its anti-leukemic effects have yet to be fully elucidated, the general mechanism of chloromethyl ketones suggests that it likely inhibits one or more critical proteases involved in cell survival, proliferation, or apoptosis pathways in leukemia cells.

The long dodecyl chain is hypothesized to enhance the lipophilicity of the molecule, facilitating its passage across the cell membrane and increasing its intracellular concentration.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with commercially available precursors. The following is a generalized synthetic scheme based on established chemical principles for the synthesis of related compounds.

Step 1: N-acetylation of L-cysteine

The initial step involves the protection of the amino group of L-cysteine through acetylation. This is typically achieved by reacting L-cysteine with acetic anhydride in a suitable solvent.[3][4][5]

Reaction: L-cysteine + Acetic Anhydride → N-acetyl-L-cysteine

Step 2: S-alkylation of N-acetyl-L-cysteine

The thiol group of N-acetyl-L-cysteine is then alkylated with a dodecyl halide (e.g., 1-bromododecane) to introduce the dodecyl chain. This reaction is typically carried out in the presence of a base.

Reaction: N-acetyl-L-cysteine + 1-Bromododecane --(Base)--> N-acetyl-S-dodecyl-L-cysteine

Step 3: Conversion to the Chloromethyl Ketone

The final step involves the conversion of the carboxylic acid group of N-acetyl-S-dodecyl-L-cysteine into the reactive chloromethyl ketone moiety. This transformation can be achieved through a series of reactions involving activation of the carboxylic acid followed by reaction with diazomethane and then hydrogen chloride.

Reaction: N-acetyl-S-dodecyl-L-cysteine → this compound

Note: The synthesis of chloromethyl ketones involves hazardous reagents and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Biological Activity and Preclinical Data

The most compelling evidence for the therapeutic potential of this compound comes from its potent cytotoxic effects on human leukemia cell lines.

In Vitro Cytotoxicity against Leukemia Cell Lines

A key study demonstrated the potent and selective activity of this compound against human B-lineage (Nalm-6) and T-lineage (Molt-3) acute lymphoblastic leukemia cell lines.[6]

| Cell Line | IC50 (µM) |

| Nalm-6 (B-lineage ALL) | 2.0 |

| Molt-3 (T-lineage ALL) | 2.3 |

These low micromolar IC50 values indicate a high degree of cytotoxicity against these leukemia cells, making it a promising candidate for further preclinical development.

Experimental Protocols

The following protocols provide a starting point for researchers wishing to investigate the biological effects of this compound.

Preparation of Stock Solutions

Due to its hydrophobicity, it is essential to prepare a concentrated stock solution in an organic solvent.

-

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Aseptically weigh out a precise amount of this compound.

-

Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C.

-

In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxicity of this compound against leukemia cell lines.[7][8]

-

Materials:

-

Leukemia cell lines (e.g., Nalm-6, Molt-3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

-

-

Procedure:

-

Seed the leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. Ensure the final DMSO concentration in the wells is below 0.1% to avoid solvent toxicity.

-

Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Safety and Handling

As a reactive chemical with potent biological activity, this compound should be handled with care.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.

-

Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[9][10][11]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.

Future Directions and Conclusion

This compound represents a promising lead compound for the development of novel anti-leukemic therapies. Future research should focus on:

-

Target Identification: Identifying the specific cellular proteases that are inhibited by the compound to elucidate its precise mechanism of action.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of the compound in animal models of leukemia.

-

Toxicity Profiling: Conducting comprehensive in vivo toxicity studies to assess its safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.

References

- Perrey, D. A., Narla, R. K., & Uckun, F. M. (2000). Cysteine chloromethyl and diazomethyl ketone derivatives with potent anti-leukemic activity. Bioorganic & Medicinal Chemistry Letters, 10(6), 547-549.

-

Synthesis of Acetylcystiene. (n.d.). Retrieved from [Link]

- Bonanomi, M., & Bosisio, E. (1976). Synthesis of N-acetylcysteine compounds. Il Farmaco; edizione scientifica, 31(11), 767–775.

- Ghaleh, S. G., & Shakeri, A. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molbank, 2021(4), M1288.

-

N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods. (2023). Retrieved from [Link]

- Yang, C. C., et al. (2018). Antioxidant activity and leukemia initiation prevention in vitro and in vivo by N-acetyl-L-cysteine. Oncology Letters, 15(5), 7539-7546.

- Wierod, L., et al. (2024). N-acetyl cysteine turns EPAC activators into potent killers of acute lymphoblastic leukemia cells. Journal of Biological Chemistry, 300(1), 105509.

-

Wikipedia contributors. (2023). Tosyl phenylalanyl chloromethyl ketone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Pieters, R., et al. (1998). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Leukemia & Lymphoma, 31(3-4), 381-388.

- Ghaleh, S. G., & Shakeri, A. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molbank, 2021(4), M1288.

-

DC Fine Chemicals. (2024). Safety Data Sheet for N-Acetyl-L-cysteine. Retrieved from [Link]

- Brown, C. Z., et al. (2010). N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells. International Journal of Environmental Research and Public Health, 7(4), 1475–1488.

Sources

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. mdpi.com [mdpi.com]

- 5. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]

- 6. Cysteine chloromethyl and diazomethyl ketone derivatives with potent anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.pfizer.com [cdn.pfizer.com]

- 10. bio.vu.nl [bio.vu.nl]

- 11. fishersci.be [fishersci.be]

An In-depth Technical Guide to Acetyl-Cys(dodecyl) chloromethyl ketone: Structure, Synthesis, and Application as a Covalent Probe

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of Acetyl-Cys(dodecyl) chloromethyl ketone, a covalent inhibitor of significant interest in chemical biology and drug discovery. We delve into its molecular structure, elucidating the role of each functional moiety in its mechanism of action. A detailed synthetic route is proposed, followed by an in-depth exploration of its application as a chemical probe in activity-based protein profiling (ABPP). This guide is intended to equip researchers with the foundational knowledge and practical insights required to effectively utilize this compound for target identification and validation, complete with detailed experimental protocols and the rationale behind key procedural steps.

Introduction: The Resurgence of Covalent Probes in Drug Discovery

The paradigm of irreversible inhibition, once sidelined due to concerns over off-target toxicity, is experiencing a renaissance in modern drug development. The appeal of covalent inhibitors lies in their potential for enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets that are often intractable to traditional non-covalent binders. This compound is a prime example of a targeted covalent inhibitor, designed to leverage specific chemical reactivity to achieve its biological effects. Its unique tripartite structure allows for cellular permeability, target recognition, and irreversible modification, making it a powerful tool for probing enzyme function and identifying novel therapeutic targets.

Molecular Architecture and Physicochemical Profile

The structure of this compound is a masterful integration of three distinct chemical motifs, each contributing to its overall function:

-

N-Acetyl Cysteine Scaffold: This amino acid backbone provides a chiral core and potential interaction points within an enzyme's active site. The N-acetylation neutralizes the charge of the amine group, enhancing its membrane permeability.

-

S-Dodecyl Chain: This 12-carbon alkyl chain imparts significant lipophilicity to the molecule. This is a critical feature for passive diffusion across cellular membranes and can also mediate binding to hydrophobic pockets within a target protein.

-

Chloromethyl Ketone (CMK) "Warhead": This electrophilic moiety is the reactive component responsible for the covalent modification of target proteins. The electron-withdrawing nature of the adjacent ketone carbonyl group makes the methylene carbon highly susceptible to nucleophilic attack from amino acid residues like cysteine, histidine, or lysine, leading to the irreversible formation of a covalent bond.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₄ClNO₂S | [1][2] |

| Molecular Weight | 363.99 g/mol | [1][2] |

| Appearance | White to off-white solid | Generic Material Property |

| Solubility | Soluble in DMSO, DMF, Ethanol | Generic Material Property |

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a multi-step process involving the S-alkylation of a protected cysteine derivative, followed by the introduction of the chloromethyl ketone warhead.

Caption: Fig 1. Proposed synthetic route.

Causality Behind Synthetic Choices:

-

Step 1: S-Alkylation: The reaction between the thiol group of N-acetyl-L-cysteine and an alkyl halide like 1-bromododecane is a standard method for forming a thioether bond[3][4]. The use of a base, such as sodium ethoxide, is crucial to deprotonate the thiol, forming a more nucleophilic thiolate anion which readily attacks the electrophilic carbon of the alkyl bromide[3].

-

Step 2: Chloromethyl Ketone Formation: The conversion of the carboxylic acid of N-Acetyl-S-dodecyl-L-cysteine to a chloromethyl ketone is a well-established transformation in peptide chemistry[5]. A common method involves the initial formation of a diazomethyl ketone using diazomethane, which is then treated with hydrochloric acid to yield the final chloromethyl ketone product[5].

Mechanism of Covalent Inhibition

The inhibitory activity of this compound is a two-step process characteristic of affinity labels:

-

Reversible Binding (Kᵢ): The inhibitor first docks into the active site of the target enzyme through non-covalent interactions. The dodecyl chain likely plays a significant role in this initial binding by occupying a hydrophobic pocket, while the acetyl-cysteine backbone may form hydrogen bonds or other interactions that orient the molecule.

-

Irreversible Covalent Modification (kᵢₙₐ꜀ₜ): Once properly positioned, a nucleophilic residue in the enzyme's active site (typically a cysteine thiolate) attacks the electrophilic carbon of the chloromethyl ketone. This results in the formation of a stable thioether bond and the displacement of the chloride ion as a leaving group, leading to the irreversible inactivation of the enzyme.

Caption: Fig 2. Two-step mechanism of inhibition.

Applications in Activity-Based Protein Profiling (ABPP)

This compound is an excellent tool for ABPP, a powerful chemoproteomic technique used to identify and characterize the active members of entire enzyme families in complex biological samples.

Workflow for Target Identification

The general workflow for using this compound in a competitive ABPP experiment to identify its cellular targets is as follows:

Caption: Fig 3. Competitive ABPP workflow.

Detailed Experimental Protocol: Competitive ABPP

This protocol outlines the steps for identifying the targets of this compound in a human cancer cell line.

1. Cell Lysis and Proteome Preparation:

-

Rationale: The choice of lysis buffer is critical for solubilizing proteins while maintaining their native, active conformation. A buffer lacking strong detergents that could denature proteins is often preferred for ABPP. The pH is maintained around 7.4 to mimic physiological conditions.

-

Procedure:

-

Culture human leukemia cell lines (e.g., Nalm-6 or Molt-3) to the desired density.

-

Harvest cells by centrifugation and wash twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA) supplemented with protease inhibitors (excluding cysteine protease inhibitors).

-

Homogenize the lysate by sonication on ice.

-

Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

2. Inhibitor and Probe Treatment:

-

Rationale: A pre-incubation step with the inhibitor allows it to bind to its targets before the addition of the broad-spectrum probe. The concentrations should be optimized to ensure target engagement without causing widespread non-specific effects.

-

Procedure:

-

Dilute the proteome to a final concentration of 1 mg/mL in lysis buffer.

-

In separate microcentrifuge tubes, pre-incubate aliquots of the proteome with either this compound (e.g., at 1x, 10x, and 100x the IC₅₀ value) or an equivalent volume of DMSO (vehicle control) for 30 minutes at 37°C.

-

Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to a final concentration of 100 µM.

-

Incubate for 1 hour at room temperature.

-

3. Quenching and Sample Preparation for Mass Spectrometry:

-

Rationale: A quenching agent is added to react with any excess probe, preventing non-specific labeling during subsequent steps. Dithiothreitol (DTT) is a common choice as its thiol groups will react with the iodoacetamide probe.

-

Procedure:

-

Quench the labeling reaction by adding DTT to a final concentration of 10 mM.

-

Perform a click chemistry reaction to attach a biotin-azide reporter tag to the alkyne-labeled proteins.

-

Precipitate the proteins (e.g., with acetone) to remove excess reagents.

-

Resuspend the protein pellet in a buffer containing SDS to denature the proteins.

-

Enrich the biotinylated proteins using streptavidin-coated beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Perform on-bead tryptic digestion to release the peptides for analysis.

-

4. LC-MS/MS Analysis and Target Identification:

-

Rationale: By comparing the abundance of peptides from the inhibitor-treated sample to the control, proteins that were covalently modified by this compound will show a significant reduction in labeling by the broad-spectrum probe.

-

Procedure:

-

Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Process the raw data using a suitable software package (e.g., MaxQuant) to identify and quantify the proteins.

-

Identify the specific targets of this compound as those proteins showing a dose-dependent decrease in signal intensity in the inhibitor-treated samples compared to the DMSO control.

-

Known Biological Activity and Quantitative Data

This compound has demonstrated potent cytotoxic activity against human leukemia cell lines.

Table 2: In Vitro Cytotoxicity Data

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| Nalm-6 | B-lineage acute lymphoblastic leukemia | 2.0 | [6] |

| Molt-3 | T-lineage acute lymphoblastic leukemia | 2.3 | [6] |

Conclusion: A Versatile Tool for Chemical Biology

This compound represents a powerful and versatile tool for researchers in drug discovery and chemical biology. Its well-defined structure, predictable mechanism of action, and amenability to ABPP workflows make it an ideal probe for identifying and characterizing novel enzyme targets, particularly those with reactive cysteine residues in their active sites. The protocols and rationale presented in this guide provide a solid foundation for the effective application of this and similar covalent probes in the ongoing quest for new therapeutic interventions.

References

-

The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. ResearchGate. Available at: [Link]

-

What should you consider when selecting a protein extraction buffer?. G-Biosciences. Available at: [Link]

-

SIGNIFICANT IMPACT OF CONSUMABLE MATERIAL AND BUFFER COMPOSITION FOR LOW-CELL NUMBER PROTEOMIC SAMPLE PREPARATION. ACS Publications. Available at: [Link]

-

Lysis buffer selection guidance for mass spectrometry-based global proteomics including studies on the intersection of signal transduction and metabolism. bioRxiv. Available at: [Link]

-

Activity-based protein profiling: A graphical review. PubMed Central. Available at: [Link]

-

A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. PubMed Central. Available at: [Link]

-

The design and development of covalent protein-protein interaction inhibitors for cancer treatment. PubMed Central. Available at: [Link]

-

Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. PubMed Central. Available at: [Link]

-

A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. ResearchGate. Available at: [Link]

-

Perrey, D. A., Narla, R. K., & Uckun, F. M. (2000). Cysteine chloromethyl and diazomethyl ketone derivatives with potent anti-leukemic activity. Bioorganic & medicinal chemistry letters, 10(6), 547–549. Available at: [Link]

-

This compound. Molbase. Available at: [Link]

-

Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Molecular Biosciences. Available at: [Link]

-

Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. ResearchGate. Available at: [Link]

-

Synthesis of N alpha-[3H]acetyl-L-lysine chloromethyl ketone and its use in the fluorographic detection of proteases. PubMed. Available at: [Link]

-

The Taxonomy of Covalent Inhibitors. PubMed Central. Available at: [Link]

-

Kinetic characterisation of covalent inhibitors on the PHERAstar. YouTube. Available at: [Link]

-

N-acetylcysteine blocks apoptosis induced by N-alpha-tosyl-L-phenylalanine chloromethyl ketone in transformed T-cells. PubMed. Available at: [Link]

-

S-Alkylation of cysteine-containing peptides using thianthenium salts as an alkyl source in flow. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of N alpha-[3H]acetyl-L-lysine chloromethyl ketone and its use in the fluorographic detection of proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Target Proteins of Acetyl-Cys(dodecyl) Chloromethyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering high potency and prolonged duration of action. Among these, chloromethyl ketones (CMKs) represent a class of irreversible inhibitors that have been instrumental in probing the function of various enzymes. This technical guide focuses on Acetyl-Cys(dodecyl) chloromethyl ketone, a compound designed with specific chemical features to selectively target certain protein classes. We will delve into its mechanism of action, explore its hypothesized protein targets, and provide a comprehensive, step-by-step framework for the identification and validation of these targets. This guide is intended to be a valuable resource for researchers and drug development professionals working with covalent inhibitors and seeking to understand the molecular interactions of this compound.

The Molecular Logic of this compound

This compound is a bespoke covalent inhibitor engineered with three key chemical moieties, each contributing to its target specificity and reactivity:

-

The Chloromethyl Ketone (CMK) "Warhead": The electrophilic chloromethyl ketone is the reactive part of the molecule. It is designed to form a stable, irreversible covalent bond with nucleophilic amino acid residues at the active site of its target proteins. This covalent linkage is the basis for its potent and long-lasting inhibitory effects.

-

The N-Acetyl-Cysteine (Acetyl-Cys) "Guiding System": The N-acetyl-cysteine component of the molecule serves as a recognition motif. Many enzymes, particularly certain proteases and transferases, have active sites that recognize and bind to specific amino acid or peptide sequences. The N-acetyl-cysteine moiety is hypothesized to guide the inhibitor to the active sites of enzymes that process cysteine-containing substrates. The acetylation of the N-terminus may also influence the molecule's stability and cell permeability.

-

The Dodecyl "Anchor": The long, twelve-carbon dodecyl chain is a highly hydrophobic appendage. This feature suggests that this compound may preferentially target proteins with deep, hydrophobic binding pockets or those associated with cellular membranes. This lipid-like tail can significantly enhance the binding affinity and selectivity of the inhibitor for its targets.

The Covalent Mechanism of Action: An Irreversible Bond

The inhibitory activity of this compound is predicated on the formation of a covalent bond with its target protein. The carbon atom of the chloromethyl group is highly electrophilic and susceptible to nucleophilic attack by amino acid side chains. The most common nucleophilic targets for CMKs are the thiol group of cysteine and the imidazole ring of histidine.[1]

The reaction proceeds via a nucleophilic substitution mechanism, where the nucleophilic residue in the enzyme's active site attacks the carbon of the chloromethyl group, displacing the chloride ion. This results in the formation of a stable thioether (with cysteine) or a substituted imidazole (with histidine) linkage, leading to the irreversible inactivation of the enzyme.

Sources

The Vanguard of Irreversible Inhibition: A Technical Guide to the Discovery and Legacy of Chloromethyl Ketone Inhibitors

For researchers, scientists, and drug development professionals, the ability to selectively dissect complex biological pathways is paramount. This often necessitates the use of highly specific molecular tools to modulate the activity of key enzymes. Among the arsenal of available chemical probes, chloromethyl ketone inhibitors hold a place of historical and practical significance. This in-depth technical guide delves into the discovery, mechanism, and enduring legacy of these powerful covalent inhibitors, providing both a historical narrative and practical insights for their application in modern research.

The Genesis of an Irreversible Bond: A Tale of Two Proteases

The story of chloromethyl ketone inhibitors begins in the early 1960s, a time of burgeoning understanding of enzyme structure and function. The prevailing challenge was to move beyond reversible inhibitors to tools that could form a stable, covalent bond with an enzyme's active site, thereby providing a more definitive means of studying its function. This quest for "affinity labels" or "active site-directed irreversible inhibitors" was driven by the desire to specifically modify and identify the amino acid residues responsible for catalysis.

The breakthrough came from the independent yet complementary work of Elliott and Shaw. Their research focused on two well-characterized serine proteases: chymotrypsin and trypsin. The key intellectual leap was to design a molecule that combined the substrate-like recognition elements of these proteases with a reactive chemical "warhead."

-

For chymotrypsin , which preferentially cleaves peptide bonds after bulky hydrophobic amino acids like phenylalanine, the inhibitor N-tosyl-L-phenylalanyl chloromethyl ketone (TPCK) was synthesized. The tosyl-L-phenylalanine moiety served as a homing device, guiding the inhibitor to the chymotrypsin active site.

-

For trypsin , which favors cleavage after positively charged residues like lysine and arginine, Nα-tosyl-L-lysine chloromethyl ketone (TLCK) was developed. Here, the tosyl-L-lysine portion directed the inhibitor to the trypsin active site.

These pioneering studies demonstrated that TPCK and TLCK could specifically and irreversibly inactivate their respective target proteases, heralding a new era of enzyme research.

The Chemistry of Irreversible Inhibition: A Tale of Two Mechanisms

The efficacy of chloromethyl ketone inhibitors lies in their ability to form a stable covalent bond with a nucleophilic residue within the enzyme's active site. The precise mechanism of this interaction depends on the class of protease being targeted.

Serine Proteases: A Two-Step Alkylation

In serine proteases, the catalytic triad, composed of serine, histidine, and aspartate, is the target. The inhibition by a peptide chloromethyl ketone proceeds through a two-step mechanism:

-

Initial Binding and Hemiketal Formation: The inhibitor, mimicking a natural substrate, binds non-covalently to the active site. The catalytic serine's hydroxyl group then attacks the carbonyl carbon of the chloromethyl ketone, forming a transient tetrahedral intermediate known as a hemiketal.

-

Alkylation of the Catalytic Histidine: The adjacent, and now correctly positioned, chloromethyl group is then susceptible to nucleophilic attack by the imidazole ring of the catalytic histidine. This results in the displacement of the chloride ion and the formation of a stable covalent bond between the inhibitor and the histidine residue.

This dual interaction, forming a hemiketal with the serine and a covalent bond with the histidine, effectively and irreversibly shuts down the enzyme's catalytic machinery.

Figure 1: Mechanism of serine protease inhibition by a chloromethyl ketone.

Cysteine Proteases: A Direct Thioether Linkage

In cysteine proteases, the catalytic machinery relies on a cysteine residue, which acts as the primary nucleophile. The inhibition by a chloromethyl ketone is a more direct process:

-

Substrate-like Binding: The inhibitor binds to the active site, guided by its peptide sequence.

-

Direct Alkylation of the Catalytic Cysteine: The highly nucleophilic thiol group of the active site cysteine directly attacks the carbon atom of the chloromethyl group, displacing the chloride ion and forming a stable thioether bond.

This single covalent modification of the catalytic cysteine is sufficient to irreversibly inactivate the enzyme.

Figure 2: Mechanism of cysteine protease inhibition by a chloromethyl ketone.

The Evolution of Specificity: From Broad Swords to Scalpels

While TPCK and TLCK were groundbreaking, their specificity was limited to broad classes of proteases. The true power of chloromethyl ketone inhibitors was unlocked with the advent of peptide synthesis. By elongating the peptide chain of the inhibitor to better mimic the natural substrates of specific proteases, researchers could create highly selective tools.

This "substrate-mimicry" approach allowed for the targeting of a wide array of proteases with exquisite specificity. For example, a tetrapeptide chloromethyl ketone could be designed to inhibit a specific caspase involved in apoptosis, while having minimal effect on other caspases or serine proteases.

| Inhibitor Name | Peptide Sequence | Target Protease(s) | Notes |

| TPCK | Tosyl-Phe-CH2Cl | Chymotrypsin-like proteases | One of the first chloromethyl ketone inhibitors developed. |

| TLCK | Tosyl-Lys-CH2Cl | Trypsin-like proteases | A pioneering inhibitor for trypsin and related enzymes. |

| Z-Phe-Ala-CH2Cl | Z-Phe-Ala | Cathepsin B | An example of a dipeptidyl inhibitor for a cysteine protease. |

| Ac-YVAD-CMK | Ac-Tyr-Val-Ala-Asp | Caspase-1 | A highly specific inhibitor for a key inflammatory caspase. |

| Z-VAD-FMK | Z-Val-Ala-Asp | Pan-caspase inhibitor | A broad-spectrum caspase inhibitor (fluoromethyl ketone analog). |

Note: Z = Benzyloxycarbonyl, Ac = Acetyl. FMK (fluoromethyl ketone) is a less reactive and often more specific analog of CMK (chloromethyl ketone).

Experimental Protocols: A Guide for the Bench Scientist

The successful application of chloromethyl ketone inhibitors requires careful attention to experimental detail. The following protocols provide a general framework for their synthesis and use in enzyme inhibition assays.

Synthesis of a Peptide Chloromethyl Ketone

The synthesis of a peptide chloromethyl ketone typically involves the coupling of a protected peptide to a chloromethyl ketone warhead.

Materials:

-

N-protected peptide with a free carboxyl group

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Diazomethane (CH2N2) in diethyl ether (handle with extreme caution in a fume hood)

-

Anhydrous hydrogen chloride (HCl) in a suitable solvent (e.g., diethyl ether)

-

Anhydrous solvents (e.g., dichloromethane, diethyl ether)

Procedure:

-

Activation of the Peptide: Dissolve the N-protected peptide and NHS in anhydrous dichloromethane. Add DCC at 0°C and stir for 2-4 hours to form the NHS-ester.

-

Formation of the Diazomethyl Ketone: In a separate flask, carefully add the activated peptide solution to a solution of diazomethane in diethyl ether at 0°C. Allow the reaction to proceed overnight at room temperature.

-

Formation of the Chloromethyl Ketone: Cool the reaction mixture to 0°C and slowly add a solution of anhydrous HCl. The reaction is typically complete within 30 minutes.

-

Purification: The crude product is purified by flash chromatography on silica gel to yield the pure peptide chloromethyl ketone.

Note: This is a generalized protocol. Specific reaction conditions and purification methods will vary depending on the peptide sequence. Always consult the primary literature for detailed procedures for a specific inhibitor.

Enzyme Inhibition Assay

Determining the potency of a chloromethyl ketone inhibitor is typically done using a continuous or discontinuous enzyme assay.

Materials:

-

Purified target protease

-

Fluorogenic or chromogenic substrate for the protease

-

Chloromethyl ketone inhibitor stock solution (in a suitable solvent like DMSO)

-

Assay buffer (pH and composition optimized for the target protease)

-

Microplate reader or spectrophotometer

Procedure:

-

Enzyme and Inhibitor Pre-incubation: In a microplate well, pre-incubate the protease with varying concentrations of the chloromethyl ketone inhibitor in the assay buffer for different time points (e.g., 0, 5, 15, 30 minutes). Include a control with no inhibitor.

-

Initiation of the Reaction: Add the substrate to each well to initiate the enzymatic reaction.

-

Measurement of Activity: Monitor the increase in fluorescence or absorbance over time. The initial rate of the reaction is proportional to the amount of active enzyme.

-

Data Analysis: Plot the remaining enzyme activity as a function of inhibitor concentration for each pre-incubation time. For irreversible inhibitors, the inhibition will be time-dependent. The data can be used to calculate the second-order rate constant of inactivation (k_inact/K_i).

Figure 3: Workflow for an enzyme inhibition assay with a chloromethyl ketone.

The Enduring Legacy: From Basic Research to Drug Discovery

The discovery of chloromethyl ketone inhibitors has had a profound and lasting impact on biochemistry and drug discovery. These tools have been instrumental in:

-

Elucidating Enzyme Mechanisms: By specifically labeling active site residues, they have helped to identify the key players in catalysis for numerous enzymes.

-

Defining Protease Substrate Specificity: The development of libraries of peptidyl chloromethyl ketones has been crucial in mapping the substrate preferences of a wide range of proteases.

-

Validating Drug Targets: The use of specific inhibitors has allowed researchers to probe the physiological roles of proteases in disease models, validating them as potential therapeutic targets.

-

Inspiring the Development of New Inhibitors: The principles of active site-directed irreversible inhibition pioneered with chloromethyl ketones have been adapted to design a vast array of other covalent inhibitors, including fluoromethyl ketones, vinyl sulfones, and acyloxymethyl ketones, which often offer improved selectivity and reduced off-target effects.

While the high reactivity of the chloromethyl ketone group can sometimes lead to off-target effects, their utility as research tools remains undeniable. They continue to be employed in activity-based protein profiling (ABPP) to identify and quantify the activity of enzymes in complex biological samples. Furthermore, the fundamental principles learned from their development continue to guide the design of novel covalent drugs for a variety of diseases, from cancer to viral infections.

References

- Shaw, E. (1990). Covalent modification of the active sites of proteases. Advances in Enzymology and Related Areas of Molecular Biology, 63, 271-347.

-

Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639-4750. [Link]

-

Sadaghiani, A. M., Verhelst, S. H., & Bogyo, M. (2007). Tagging and detection strategies for activity-based proteomics. Current Opinion in Chemical Biology, 11(1), 20-28. [Link]

-

Kaiser, M., Groll, M., Renner, C., Huber, R., & Moroder, L. (2007). The development of non-peptidic proteasome inhibitors. Angewandte Chemie International Edition, 46(41), 7678-7700. [Link]

-

Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]

An In-depth Technical Guide to Acetyl-Cys(dodecyl) chloromethyl ketone

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of Acetyl-Cys(dodecyl) chloromethyl ketone, a specialized chemical probe used in biomedical research. We will delve into its fundamental physicochemical properties, dissect its mechanism of action as a covalent inhibitor, and outline its practical applications in experimental settings. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this compound for assay development, target validation, and mechanistic studies. We will explore the causality behind its molecular design, provide actionable protocols for its use, and contextualize its function within the broader class of chloromethyl ketone inhibitors.

Introduction: Deconstructing this compound

This compound is a highly specific, cell-permeable, irreversible inhibitor. Its structure is rationally designed with three key functional components:

-

N-acetyl-cysteine Backbone: Provides a foundational structure. The N-acetylation offers stability against peptidases.

-

S-dodecyl Group: A 12-carbon alkyl chain attached to the cysteine's sulfur atom. This extensive hydrophobic moiety is critical for enhancing the molecule's ability to penetrate cellular membranes and may contribute to its interaction with hydrophobic pockets in target proteins.

-

Chloromethyl Ketone (CMK) "Warhead": This reactive group is the engine of the molecule's inhibitory activity. It is an electrophilic moiety designed to form a stable, covalent bond with nucleophilic residues in the active site of target enzymes, leading to irreversible inactivation.

The combination of these features creates a tool compound that is not just a generic inhibitor, but one with distinct properties of cell permeability and covalent reactivity, making it suitable for both in vitro and cell-based experimental systems.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is paramount for its effective application in research. These properties dictate everything from solvent choice and storage conditions to bioavailability in cellular assays.

Chemical Structure and Identifiers

-

IUPAC Name: Acetamide, N-[(1R)-3-chloro-1-[(dodecylthio)methyl]-2-oxopropyl]-[1]

-

Synonyms: Ac-Cys(dodecyl)-CMK, this compound[1]

Core Molecular Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Molecular Formula | C18H34ClNO2S | [1][2] |

| Molecular Weight | 363.99 g/mol | [1][2] |

| Boiling Point (Predicted) | 517.6 ± 50.0 °C | [1] |

| Density (Predicted) | 1.013 ± 0.06 g/cm³ | [1] |

Note: Predicted values are computational estimates and should be used as a guideline.

Mechanism of Action: The Science of Irreversible Inhibition

The primary utility of this compound stems from its function as an irreversible covalent inhibitor. This mechanism offers distinct advantages over reversible inhibitors, such as prolonged duration of action, which can be particularly useful for elucidating the consequences of sustained target inhibition.

The Chloromethyl Ketone (CMK) Reactive Group

Chloromethyl ketones are a well-established class of irreversible inhibitors that target specific amino acid residues, primarily the active site histidine of serine proteases and the active site cysteine of cysteine proteases.[3][4] The mechanism proceeds via nucleophilic substitution.

The process can be visualized as follows:

-

Initial Binding: The inhibitor first binds non-covalently to the enzyme's active site. The specificity of this initial binding is often dictated by the peptide-like backbone of the inhibitor (in this case, the acetyl-cysteine moiety).

-

Nucleophilic Attack: A nucleophilic residue in the active site (e.g., the imidazole side chain of histidine or the thiolate of cysteine) attacks the carbon atom of the chloromethyl group.[3]

-

Covalent Bond Formation: This attack displaces the chlorine atom, a good leaving group, resulting in the formation of a stable, irreversible covalent bond between the enzyme and the inhibitor.[3] This effectively and permanently inactivates the enzyme molecule.

Caption: General mechanism of irreversible inhibition by a chloromethyl ketone.

Influence of the Dodecyl Group on Bioactivity

The S-dodecyl chain is not merely a passive component. Its significant hydrophobicity serves two primary purposes:

-

Membrane Permeability: It facilitates the passive diffusion of the inhibitor across the lipid bilayer of the cell membrane. This is a crucial feature for studying intracellular targets in live-cell assays. Standard peptide-based CMKs are often membrane-impermeable, limiting their utility.

-

Target Interaction: The alkyl chain can interact with hydrophobic pockets within or near the active site of the target enzyme, potentially increasing binding affinity and specificity.

Biological Applications and Target Considerations

While the specific targets of this compound are not broadly documented in high-impact literature, its structure allows us to infer its likely target classes and applications. As a CMK, it is expected to inhibit certain proteases. However, the reactive nature of the CMK group means researchers must be vigilant about potential off-target effects.

Potential Off-Target Effects: Chloromethyl ketones can react with other nucleophilic species within the cell, most notably glutathione (GSH), a highly abundant cellular thiol.[5][6] This can lead to depletion of cellular GSH levels and may interfere with the glutathione redox system, an important consideration when interpreting experimental results.[5] The action of some CMKs can be prevented by pre-incubation with thiols like glutathione or cysteine.[6][7]

Experimental Protocols and Handling

Proper handling and preparation are critical for obtaining reproducible and reliable data. The hydrophobicity and reactivity of this compound demand careful attention to detail.

Reconstitution and Storage of Stock Solutions

Rationale: Due to the long dodecyl chain, this compound is expected to be poorly soluble in aqueous buffers. A high-concentration stock solution must be prepared in an appropriate organic solvent and then diluted into aqueous experimental media. The CMK group is susceptible to hydrolysis, so anhydrous solvents and proper storage are essential to maintain compound integrity.

Protocol:

-

Solvent Selection: Use a dry, polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). DMSO is typically preferred for cell culture applications.

-

Reconstitution:

-

Allow the vial of the lyophilized compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Add the calculated volume of anhydrous DMSO to the vial to achieve a desired high-concentration stock (e.g., 10-50 mM).

-

Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) may be required but should be used cautiously.

-

-

Aliquoting and Storage:

-

Dispense the stock solution into small, single-use aliquots in low-protein-binding tubes. This minimizes freeze-thaw cycles, which can degrade the compound.

-

Store aliquots at -20°C or -80°C, protected from light and moisture. For long-term storage, -80°C is recommended.

-

Caption: Workflow for the reconstitution and storage of stock solutions.

General Guidelines for Use in Cell-Based Assays

Rationale: When introducing a DMSO stock into aqueous cell culture media, the final DMSO concentration must be kept low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final concentration of DMSO) is mandatory in all experiments.

Procedure:

-

Prepare Working Solution: Perform a serial dilution of the high-concentration stock solution in cell culture media to achieve the desired final concentrations. It is often best to do this immediately before adding to cells.

-

Vehicle Control: Prepare a parallel treatment condition containing the same final concentration of DMSO as the highest concentration of the inhibitor being tested.

-

Treatment: Add the inhibitor (and vehicle control) to the cells and incubate for the desired period.

-

Assay: Proceed with the downstream functional or biochemical assay.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a specialized chemical probe whose utility is defined by the interplay of its three core components: the acetyl-cysteine backbone, the membrane-permeating S-dodecyl group, and the reactive chloromethyl ketone warhead. Its design as an irreversible covalent inhibitor makes it a potent tool for the sustained inactivation of its targets, particularly in living cells. However, its reactivity necessitates careful experimental design, including appropriate vehicle controls and an awareness of potential off-target effects, such as interaction with the cellular glutathione pool. By understanding the causality behind its design and adhering to rigorous experimental protocols, researchers can effectively leverage this compound to investigate complex biological pathways.

References

- Ac-Cys(dodecyl)-chloromethylketone - Amerigo Scientific. [URL: https://www.amerigoscientific.com/ac-cys-dodecyl-chloromethylketone-253589-60-5.html]

- AC-CYS(DODECYL)-CHLOROMETHYLKETONE | 253589-60-5 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB6112543_EN.htm]

- Mbikay, M., & Garrick, M. D. (1981). Inhibition of initiation of protein synthesis by tosyl-L-lysyl chloromethyl ketone. Canadian Journal of Biochemistry, 59(5), 321–327. [URL: https://pubmed.ncbi.nlm.nih.gov/7260723/]

- TPCK (L-1-Tosylamido-2-phenylethyl chloromethyl ketone) | Serine Protease Inhibitor. MedChemExpress. [URL: https://www.medchemexpress.com/tpck.html]

- Tosyl phenylalanyl chloromethyl ketone - Wikipedia. [URL: https://en.wikipedia.org/wiki/Tosyl_phenylalanyl_chloromethyl_ketone]

- Pletnev, S., et al. (2015). The Crystal Structure of Nα-p-tosyl-lysyl Chloromethylketone-Bound Oligopeptidase B from Serratia Proteamaculans Revealed a New Type of Inhibitor Binding. Molecules, 20(11), 19706–19719. [URL: https://www.mdpi.com/1420-3049/20/11/19665]

- Solved Tosyl-L-phenylalanine chloromethyl ketone (TPCK) | Chegg.com. [URL: https://www.chegg.com/homework-help/questions-and-answers/tosyl-l-phenylalanine-chloromethyl-ketone-tpck-specifically-inhibits-chymotrypsin-covalen-q30095812]

- Kruman, I. I., & Mattson, M. P. (1999). N-acetylcysteine blocks apoptosis induced by N-alpha-tosyl-L-phenylalanine chloromethyl ketone in transformed T-cells. Cell Death and Differentiation, 6(4), 342–350. [URL: https://pubmed.ncbi.nlm.nih.gov/10381650/]

- Product Information Sheet for T4376 (N-p-Tosyl-L-phenylalanine chloromethyl ketone). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/396/291/t4376pis.pdf]

- Sibille, Y., et al. (1984). Effects of a series of chloromethyl ketone protease inhibitors on superoxide release and the glutathione system in human polymorphonuclear leukocytes and alveolar macrophages. American Review of Respiratory Disease, 130(1), 110–114. [URL: https://pubmed.ncbi.nlm.nih.gov/6331236/]

- Noonan, N. E., & Noonan, K. D. (1977). The effect of TLCK on transcription and its role in modifying cell growth. Journal of Cellular Physiology, 92(1), 137–143. [URL: https://pubmed.ncbi.nlm.nih.gov/561076/]

Sources

- 1. AC-CYS(DODECYL)-CHLOROMETHYLKETONE | 253589-60-5 [amp.chemicalbook.com]

- 2. Ac-Cys(dodecyl)-chloromethylketone - Amerigo Scientific [amerigoscientific.com]

- 3. Tosyl phenylalanyl chloromethyl ketone - Wikipedia [en.wikipedia.org]

- 4. Solved Tosyl-L-phenylalanine chloromethyl ketone (TPCK) | Chegg.com [chegg.com]

- 5. Effects of a series of chloromethyl ketone protease inhibitors on superoxide release and the glutathione system in human polymorphonuclear leukocytes and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of TLCK on transcription and its role in modifying cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of initiation of protein synthesis by tosyl-L-lysyl chloromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dodecyl Group: A Double-Edged Sword in Cell Permeability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dodecyl group, a simple twelve-carbon alkyl chain, represents a powerful and versatile tool in the quest to overcome one of biology's most fundamental barriers: the cell membrane. Its profound lipophilicity allows it to readily interact with and modify the lipid bilayer, creating opportunities to enhance the cellular uptake of therapeutic agents and research probes. This guide provides a comprehensive technical overview of the dodecyl group's role in cell permeability. We will delve into the physicochemical principles governing its function, explore its mechanisms of action, present detailed experimental protocols for evaluating its effects, and discuss the critical balance between enhancing permeability and inducing cytotoxicity. This document is intended to serve as a foundational resource for scientists aiming to harness the unique properties of the dodecyl group in drug delivery, prodrug design, and cellular biology.

Introduction: The Lipophilicity Challenge of the Cell Membrane

The cell membrane, a sophisticated phospholipid bilayer, acts as a selective gatekeeper, protecting the intracellular environment and controlling the passage of substances. This barrier is inherently lipophilic ("fat-loving"), readily allowing the passive diffusion of small, nonpolar molecules while effectively repelling larger, water-soluble (hydrophilic) compounds.[1] This presents a significant hurdle in drug development, as many potent therapeutic molecules are polar and exhibit poor membrane permeability, leading to low bioavailability and limited efficacy.[2][]

Lipophilicity is a critical physicochemical parameter that dictates a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] It is most commonly quantified by the partition coefficient (LogP), which measures a compound's relative solubility in a nonpolar solvent (like octanol) versus water.[2] A delicate balance is required; while sufficient lipophilicity is necessary to cross cell membranes, excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, and off-target toxicity. The strategic incorporation of a dodecyl group into a molecule is a direct and potent method for increasing its lipophilicity to navigate this challenge.

A Molecular Profile of the Dodecyl Group

The dodecyl group is a saturated alkyl chain with the chemical formula -C₁₂H₂₅. Its defining characteristic is its strong nonpolar, hydrophobic nature. When appended to a polar molecule, it imparts amphiphilic properties, creating a molecule with distinct hydrophilic and hydrophobic regions. This duality is the key to its membrane-altering capabilities.

| Property | Value/Description | Significance in Cell Permeability |

| Chemical Formula | -C₁₂H₂₅ | Provides a substantial nonpolar structure. |

| Approx. Molecular Weight | 169.34 g/mol | Adds significant mass to a parent molecule. |

| Calculated LogP (cLogP) | ~5.5 - 6.0 | A high value indicating strong lipophilicity.[][5] |

| Nature | Nonpolar, Hydrophobic, Flexible | Enables insertion into the hydrophobic core of the lipid bilayer. |

Mechanism of Action: Breaching the Cellular Defenses

The primary mechanism by which the dodecyl group enhances cell permeability is through direct interaction with and disruption of the phospholipid bilayer. This process can be understood through a multi-stage model, often studied using sodium dodecyl sulfate (SDS) as a representative amphiphile.[6]

-

Monomer Partitioning and Intercalation : At low concentrations, individual molecules bearing a dodecyl chain partition from the aqueous environment into the outer leaflet of the cell membrane. The hydrophobic dodecyl tail inserts itself among the fatty acid tails of the phospholipids, driven by the hydrophobic effect.[7]

-

Membrane Fluidization and Expansion : The insertion of these "foreign" alkyl chains disrupts the ordered packing of the phospholipids.[8] This increases the fluidity of the membrane and can cause an initial expansion or swelling of the bilayer.[9]

-

Pore Formation and Permeabilization : As the concentration of the dodecyl-containing compound increases within the membrane, the disruption becomes more significant. This can lead to the formation of transient pores or defects in the bilayer, creating pathways for otherwise impermeant molecules to cross into the cell.[6]

-

Micellization and Solubilization : At concentrations exceeding the critical micelle concentration (CMC), the amphiphilic molecules can form micelles that extract phospholipids and proteins from the membrane, leading to its complete solubilization and cell lysis.[9][10] This represents the cytotoxic endpoint of the interaction.

Experimental Assessment of Permeability and Cytotoxicity

A rigorous evaluation of a dodecyl-conjugated compound requires a multi-faceted approach, quantifying its ability to permeate membranes while simultaneously assessing its toxic potential. As a senior scientist, it is crucial to understand that permeability data is meaningless without corresponding cytotoxicity data; a compound that kills the cell to get inside is not a viable therapeutic.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Expertise & Rationale : The PAMPA is a high-throughput, non-cell-based assay that serves as an excellent primary screen. It isolates passive diffusion, providing a clean measure of a compound's intrinsic ability to cross a lipid barrier without the complexities of active transport or cellular metabolism. This allows for rapid structure-activity relationship (SAR) studies focused purely on lipophilicity-driven permeation.

-

Methodology :

-

Prepare Donor Plate : Dissolve the test compound (and positive/negative controls) in a buffer solution (e.g., PBS at pH 7.4) and add to the wells of a 96-well donor plate.

-

Coat Filter Plate : A 96-well filter plate with a PVDF membrane is coated with a synthetic lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.

-

Assemble Sandwich : The lipid-coated filter plate is placed on top of an acceptor plate, which has been pre-filled with buffer. The donor plate is then placed on top of the filter plate.

-

Incubation : The "sandwich" is incubated for a set period (e.g., 4-18 hours) at room temperature. During this time, the compound diffuses from the donor well, through the artificial membrane, into the acceptor well.

-

Quantification : After incubation, the plates are separated. The concentration of the compound in the donor and acceptor wells is measured using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

-

Calculate Permeability Coefficient (Pe) : The effective permeability is calculated using established equations that account for concentration changes and incubation time.

-

Protocol 2: Caco-2 Cell Permeability Assay

-

Expertise & Rationale : The Caco-2 assay is the industry gold standard for in vitro prediction of human intestinal absorption. Caco-2 cells, derived from a human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions. This model recapitulates the intestinal barrier and can measure both passive (transcellular and paracellular) and active transport. It provides more biologically relevant data than PAMPA.

-

Trustworthiness & Self-Validation : The integrity of the Caco-2 monolayer is the most critical parameter for this assay. This is validated by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the flux of a paracellular marker like Lucifer Yellow. A high TEER value and low Lucifer Yellow permeability confirm a tight, intact monolayer, ensuring the reliability of the results.[11]

-

Methodology :

-

Cell Culture : Seed Caco-2 cells onto permeable Transwell inserts and culture for 21-25 days to allow for full differentiation and formation of a polarized monolayer.

-

Monolayer Integrity Check : Before the experiment, measure the TEER of each well using a voltmeter. Only use wells that meet a predefined threshold (e.g., >300 Ω·cm²).

-

Transport Experiment (Apical to Basolateral) : a. Wash the monolayer with pre-warmed transport buffer (e.g., HBSS). b. Add the test compound (in transport buffer) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.

-

Paracellular Marker Control : In parallel wells, perform the same experiment with a known impermeant marker (e.g., Lucifer Yellow) to confirm tight junction integrity throughout the experiment.

-

Quantification : Analyze the concentration of the compound in the collected samples using LC-MS/MS.

-

Calculate Apparent Permeability (Papp) : The Papp value is calculated based on the rate of appearance of the compound in the receiver chamber.

-

Protocol 3: Assessing Cytotoxicity (e.g., MTT or LDH Assay)

-

Expertise & Rationale : This step is non-negotiable and must be run in parallel with permeability assays. The membrane-disrupting action of the dodecyl group can easily lead to cell death.[8] A cytotoxicity assay quantifies this effect. The MTT assay measures metabolic activity (an indicator of cell viability), while the LDH assay measures the release of lactate dehydrogenase from damaged cells (an indicator of membrane rupture).

-

Methodology (MTT Example) :

-

Cell Seeding : Seed cells (e.g., Caco-2 or the target cell line) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a range of concentrations of the dodecyl-conjugated compound for the same duration as the permeability assay. Include a vehicle control (no compound) and a positive control (e.g., Triton X-100, a potent detergent).

-

MTT Addition : After incubation, add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Readout : Measure the absorbance of the purple solution on a plate reader (typically at ~570 nm).

-

Data Analysis : Calculate cell viability as a percentage relative to the vehicle control. This allows for the determination of the EC₅₀ (the concentration at which 50% of cells are no longer viable).

-

Balancing Efficacy and Toxicity: The Critical Challenge

The primary challenge in using the dodecyl group is managing the fine line between effective permeation enhancement and unacceptable cytotoxicity. The same mechanism that facilitates entry—membrane disruption—is also responsible for toxicity.[8][12]

-

Concentration Dependence : The effects are highly concentration-dependent. At low concentrations, reversible membrane fluidization may occur, enhancing permeability. At higher concentrations, irreversible membrane damage, pore formation, and cell lysis will dominate.[11]

-

Structure-Toxicity Relationship : The length of the alkyl chain is a key determinant. While a C12 dodecyl chain is a potent permeation enhancer, shorter chains (e.g., C8, octyl) may offer a better balance with lower toxicity, albeit with reduced efficacy.[12][13]

-

Formulation Strategy : In drug development, the dodecyl group is often used as part of a prodrug strategy. The lipophilic dodecyl moiety allows the inactive prodrug to enter the cell, where an intracellular enzyme cleaves it, releasing the active, polar drug. This confines the high concentration of the active drug to the intracellular space, improving its therapeutic index.

Conclusion and Future Outlook

The dodecyl group is an undeniably effective tool for modulating cell permeability. Its straightforward structure and potent lipophilic character provide a reliable method for increasing the cellular uptake of a wide range of molecules. However, its utility is intrinsically linked to its potential for cytotoxicity. The future of this field lies in more sophisticated molecular designs that can harness the membrane-transiting power of the dodecyl chain while mitigating its damaging effects. This includes the development of cleavable linkers that are sensitive to the unique enzymatic or pH environments of target tissues, and the incorporation of dodecyl groups into complex nanocarriers that can shield the chain until it reaches its destination. For the bench scientist and drug developer, a thorough, integrated assessment of both permeability and viability is not just good practice—it is the essential foundation for translating a promising molecule into a successful therapeutic or research tool.

References

-

Langmuir. (2020). The Mechanism of Vesicle Solubilization by the Detergent Sodium Dodecyl Sulfate. ACS Publications. Available from: [Link]

-

Omics Online. (2024). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. Omicsonline.org. Available from: [Link]

-

AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. Available from: [Link]

-

ResearchGate. (2022). How Sodium dodecyl sulfate (surfactant) affect cell membrane? Available from: [Link]

-

LifeCanvas Technologies. (2020). How do detergents dissolve lipid membranes? Available from: [Link]

-

ResearchGate. (2015). The influence of lipophilicity in drug discovery and design. Available from: [Link]

-

PubMed. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. National Center for Biotechnology Information. Available from: [Link]

-

Magen Biotech. (n.d.). Unlocking the Power of Sodium Dodecyl Sulfate (SDS) Salt from Magen Biotech for Nucleic Acid Extraction. Available from: [Link]

-

PubMed Central. (n.d.). Thermodynamics of Lipid Membrane Solubilization by Sodium Dodecyl Sulfate. National Center for Biotechnology Information. Available from: [Link]

-

Conduct Science. (2021). Factors Affecting Cell Membrane Permeability and Fluidity. Available from: [Link]

-

PubMed. (n.d.). [Effect of sodium dodecyl sulfate on biological membranes]. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (n.d.). The Effect of the Alkyl Chain Length of Amphiphilic Ionic Liquids on the Structure and Dynamics of Model Lipid Membranes. Available from: [Link]

-

PubMed. (n.d.). Effect of the alkyl chain length of monocarboxylic acid on the permeation through bilayer lipid membranes. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. (n.d.). Sodium dodecyl sulfate. Available from: [Link]

-

ResearchGate. (n.d.). Physicochemical properties of sodium dodecyl sulphate. Available from: [Link]

-

PubMed. (n.d.). Ionic peremability of thin lipid membranes. Effects of n-alkyl alcohols, polyvalent cations, and a secondary amine. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (n.d.). Mechanistic insight into interaction of Sodium Dodecyl Sulphate to asialylated form of glycoprotein: A mimic of membrane protein-lipid system. Available from: [Link]

-

PubMed. (n.d.). Effects of sodium dodecyl sulfate on cell membrane and tight junction permeability in human intestinal epithelial (Caco-2) cells. National Center for Biotechnology Information. Available from: [Link]

-

PubMed Central. (2011). Interaction of a two-transmembrane-helix peptide with lipid bilayers and dodecyl sulfate micelles. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (n.d.). Physicochemical properties of sodium-dodecyl sulfate. Available from: [Link]

-

Australian Government Department of Health and Aged Care. (2022). Lauryl (dodecyl) sulfates - Evaluation statement. Available from: [Link]

-

PubChem. (n.d.). Sodium Lauryl Sulfate. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. (n.d.). Benzalkonium chloride. Available from: [Link]

-

PubMed. (2011). Interaction of a two-transmembrane-helix peptide with lipid bilayers and dodecyl sulfate micelles. National Center for Biotechnology Information. Available from: [Link]

-

Frontiers. (2022). Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area. Available from: [Link]

-

YouTube. (2018). Conrad Weichbrodt explains lipid bilayer experiments. Available from: [Link]

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. azolifesciences.com [azolifesciences.com]

- 4. researchgate.net [researchgate.net]

- 5. Sodium Lauryl Sulfate | C12H25NaO4S | CID 3423265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lifecanvastech.com [lifecanvastech.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thermodynamics of Lipid Membrane Solubilization by Sodium Dodecyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Epithelial transport of drugs in cell culture. VIII: Effects of sodium dodecyl sulfate on cell membrane and tight junction permeability in human intestinal epithelial (Caco-2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzalkonium chloride - Wikipedia [en.wikipedia.org]

- 13. Effect of the alkyl chain length of monocarboxylic acid on the permeation through bilayer lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Preparation of Stock Solutions of Acetyl-Cys(dodecyl) Chloromethyl Ketone

Abstract

Acetyl-Cys(dodecyl) chloromethyl ketone is a potent, irreversible inhibitor of specific cysteine proteases, demonstrating significant utility in biochemical and cellular assays, including studies on its anti-leukemic properties.[1] Its highly hydrophobic nature, conferred by the dodecyl chain, alongside the reactivity of the chloromethyl ketone (CMK) warhead, presents unique challenges for preparing stable, accurate, and effective stock solutions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and practices for handling, solubilizing, and storing this compound. We detail the underlying chemical rationale for each procedural step, ensuring experimental success and reproducibility.

Introduction: Understanding the Inhibitor

This compound belongs to the class of halomethyl ketone inhibitors.[2] The core mechanism of this class involves the electrophilic chloromethyl group, which acts as an alkylating agent.[3] It forms a stable, covalent thioether bond with the nucleophilic thiol group of a cysteine residue (or the imidazole nitrogen of a histidine) within the target enzyme's active site, leading to irreversible inhibition.[2][3] This covalent modification is the basis for its potency and long-lasting effect in biological systems.

The dodecyl chain, a 12-carbon aliphatic tail, renders the molecule highly lipophilic. This property enhances membrane permeability, making it effective in cell-based assays, but also makes it practically insoluble in aqueous buffers. Therefore, the choice of an appropriate organic solvent and the method of dilution are critical for its use.

Key Compound Properties

| Property | Value | Source |

| Full Chemical Name | N-[(1R)-3-chloro-1-[(dodecylthio)methyl]-2-oxopropyl]-acetamide | [4] |

| Molecular Formula | C₁₈H₃₄ClNO₂S | [4][5] |

| Molecular Weight | 363.99 g/mol | [4][5] |

| Appearance | Typically a white to off-white solid | [6] |

| Mechanism of Action | Irreversible alkylation of protease active site residues | [3][7] |

Critical Safety & Handling Protocols

Chloromethyl ketones are reactive, alkylating agents and must be handled with care.[8][9][10]

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[8][9][11]

-

Ventilation: Handle the solid compound and concentrated stock solutions inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[10][11]

-